molecular formula C9H9BrN2O2 B438069 N'-acetyl-3-bromobenzohydrazide CAS No. 173406-71-8

N'-acetyl-3-bromobenzohydrazide

Cat. No.: B438069
CAS No.: 173406-71-8
M. Wt: 257.08g/mol
InChI Key: XEYPICKTYZCASV-UHFFFAOYSA-N
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Description

N'-Acetyl-3-bromobenzohydrazide is a benzohydrazide derivative featuring a bromine substituent at the 3-position of the benzene ring and an acetyl group on the hydrazide nitrogen. Benzohydrazides are typically synthesized via condensation reactions between substituted benzaldehydes and hydrazides. For example, describes a method where hydrazide intermediates are condensed with benzaldehydes to form N'-substituted derivatives . The acetyl group in this compound likely enhances stability and modulates electronic properties compared to non-acetylated analogs, influencing reactivity and biological activity.

Properties

IUPAC Name

N'-acetyl-3-bromobenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O2/c1-6(13)11-12-9(14)7-3-2-4-8(10)5-7/h2-5H,1H3,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEYPICKTYZCASV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NNC(=O)C1=CC(=CC=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.08 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Halogen Substituents

  • N'-Acetyl-3-chlorobenzohydrazide (): Replacing bromine with chlorine reduces molecular weight (212.63 vs. ~257.05 for bromine analog) and alters lipophilicity. Chlorine’s smaller atomic radius may improve crystallinity compared to bulkier bromine .
  • The dihedral angle between the pyrazine and bromobenzene moieties (13.95°) suggests moderate conjugation disruption .

Functional Group Variations

  • 3-Bromo-N'-(4-hydroxybenzylidene)benzohydrazide (): The 4-hydroxybenzylidene group enables intramolecular hydrogen bonding (O–H···N), increasing planarity and stability compared to the acetylated analog. This structural feature may enhance solubility in polar solvents .

Physical and Chemical Properties

Compound Molecular Weight Key Functional Groups Notable Properties Reference
N'-Acetyl-3-bromobenzohydrazide ~257.05 Acetyl, 3-Br Enhanced stability, moderate lipophilicity Inferred
N'-Acetyl-3-chlorobenzohydrazide 212.63 Acetyl, 3-Cl Higher crystallinity
3-Bromo-N'-(4-hydroxybenzylidene) 303.14 4-OH, 3-Br Intramolecular H-bonding, planar structure
N′-(3-Bromobenzylidene)pyrazine-2-carbohydrazide 335.15 Pyrazine, 3-Br Metal-coordination capability

Crystallographic Insights

  • Hydrogen Bonding : and demonstrate that hydroxy or methoxy substituents promote extensive hydrogen-bond networks (e.g., O–H···N, N–H···O), enhancing crystal packing efficiency. The acetyl group in this compound may reduce such interactions, leading to less ordered crystalline phases .
  • Planarity : The dihedral angle between the benzene and hydrazide moieties in N′-[(E)-3-bromobenzylidene]pyrazine-2-carbohydrazide (13.95°) suggests partial conjugation disruption, whereas acetylated analogs may exhibit greater flexibility .

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